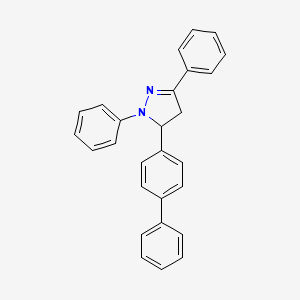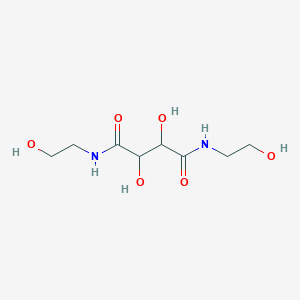![molecular formula C17H11NO3S2 B11703839 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11703839.png)
3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニルベンゾエートは、チアゾリジン環、フェニル基、およびベンゾエートエステルを含む複雑な有機化合物です。この化合物は、生物活性分子によく見られる要素を組み合わせたユニークな構造が特徴です。特に、チアゾリジン環の存在は、さまざまな薬理学的活性と関連しています。
準備方法
合成経路と反応条件
3-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニルベンゾエートの合成は、通常、複数のステップを伴います。一般的な方法の1つには、次のステップが含まれます。
チアゾリジン環の形成: これは、チオセミカルバジドを適切なアルデヒドまたはケトンと酸性条件下で反応させて、チアゾリジン環を形成することで達成できます。
フェニル基の導入: フェニル基は、ベンゾイルクロリドがルイス酸触媒(アルミニウムクロリドなど)の存在下でチアゾリジン誘導体と反応するフリーデル・クラフツアシル化反応によって導入できます。
エステル化: 最後のステップは、カルボン酸基を酸触媒の存在下でアルコールとエステル化して、ベンゾエートエステルを形成することです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、反応効率と収率を向上させるための連続フローリアクターの使用、および廃棄物と環境への影響を最小限に抑えるためのグリーンケミストリー原則の実施が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジン環で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、カルボニル基を標的にし、アルコールに変換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 硝酸によるニトロ化や臭素による臭素化などの試薬は、制御された条件下で使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: ニトロ、ブロモ、またはその他の置換されたフェニル誘導体。
科学研究への応用
3-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニルベンゾエートは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生化学的アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗炎症、抗菌、抗癌活性などの薬理学的特性について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニルベンゾエートの作用機序は、さまざまな分子標的との相互作用に関与しています。チアゾリジン環は、酵素と相互作用し、活性部位に結合することによってその活性を阻害する可能性があります。この相互作用は、正常な細胞プロセスを阻害し、化合物の観察された生物学的効果につながる可能性があります。フェニルベンゾエート部分も、細胞膜またはその他の細胞成分との相互作用に寄与する可能性があります。
類似の化合物との比較
類似の化合物
チアゾリジン誘導体: 抗糖尿病特性で知られているチアゾリジンジオンなどの化合物。
ベンゾエートエステル: 香料や溶媒として使用される安息香酸メチルなどの化合物。
独自性
3-[(E)-(4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニルベンゾエートを際立たせているのは、チアゾリジン環とフェニルベンゾエートエステルを組み合わせたことです。このユニークな構造により、さまざまな生物活性を示すことが可能になり、研究と潜在的な治療用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications such as toys and medical devices.
Uniqueness
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of a thiazolidine ring, a phenyl group, and a benzoate ester. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroanilines or DINCH.
特性
分子式 |
C17H11NO3S2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
[3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(23-17(22)18-15)10-11-5-4-8-13(9-11)21-16(20)12-6-2-1-3-7-12/h1-10H,(H,18,19,22)/b14-10+ |
InChIキー |
NVCYPDIMHXGUSQ-GXDHUFHOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)




![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)


![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)
![{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)
